CRTH2 Receptor Binding Affinity: 7.10 nM IC50 vs. Toluene-4-sulfonyl Regioisomer (Ki = 457 nM)
In a direct comparison within the indole-1-sulfonyl-3-acetic acid chemotype, the target compound (CHEMBL1917447) achieved an IC50 of 7.10 nM at the human CRTH2 receptor in a radioligand displacement assay using [³H]PGD2 [1]. In contrast, a closely related regioisomer, [5-fluoro-2-methyl-1-(toluene-4-sulfonyl)-1H-indol-3-yl]-acetic acid (CHEMBL193753), exhibited a binding Ki of 457 nM at the same receptor expressed in CHO cells [2]. The 64-fold difference in binding affinity demonstrates that the para-chlorophenylsulfonyl substitution at the indole 3-position is substantially more favorable for CRTH2 engagement than the para-tolylsulfonyl variant.
| Evidence Dimension | CRTH2 receptor binding affinity (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 7.10 nM (pIC50 = 8.15) |
| Comparator Or Baseline | [5-Fluoro-2-methyl-1-(toluene-4-sulfonyl)-1H-indol-3-yl]-acetic acid: Ki = 457 nM |
| Quantified Difference | ~64-fold higher potency for the target compound |
| Conditions | Human CRTH2 receptor; target compound: [³H]PGD2 displacement assay (Bioorg Med Chem Lett 2011); toluene-4-sulfonyl analog: binding affinity in CHO cells expressing human CRTH2 (J Med Chem 2005). |
Why This Matters
A 64-fold potency differential translates directly into lower compound consumption per assay plate, reduced solvent exposure in cellular models, and a wider concentration window for establishing target engagement.
- [1] BindingDB Entry BDBM50357133 (CHEMBL1917447). Displacement of [³H]PGD2 from human CRTH2 receptor. Curated from Bioorg Med Chem Lett 21:6288-92 (2011). doi:10.7270/Q29P3225. View Source
- [2] BindingDB Entry BDBM50174356 (CHEMBL193753). Binding affinity towards human CRTH2 receptor expressed in CHO cells. Curated from J Med Chem 48:6174-7 (2005). View Source
